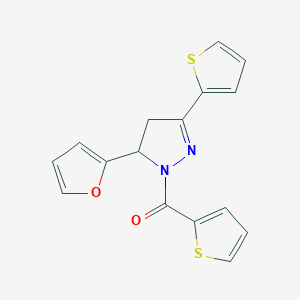
(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H12N2O2S2 and its molecular weight is 328.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antifungal activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3O2S, with a molecular weight of 357.47 g/mol. The structure features a furan ring and a thiophene ring, which contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. A notable study reported IC50 values for related compounds against human cancer cell lines such as H460 and A549, highlighting their potential as chemotherapeutic agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7a | H460 | 208.58 |
| 7b | HT-29 | 238.14 |
These findings suggest that the pyrazole moiety in the compound contributes to its potent anticancer effects.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazoles have been documented to possess antibacterial and antifungal activities. For example, derivatives have shown efficacy against resistant bacterial strains and fungi . The presence of the thiophene and furan rings enhances these properties due to their electron-rich nature, which can interact with microbial enzymes.
Anti-inflammatory Activity
Anti-inflammatory effects have also been attributed to pyrazole derivatives. The compound may inhibit key inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Research indicates that similar compounds can reduce pro-inflammatory cytokines in vitro .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in cancer cell proliferation and inflammation.
- Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to target proteins associated with cancer progression and inflammatory pathways .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole derivatives may modulate oxidative stress levels in cells, contributing to their anticancer effects.
Case Studies
Several case studies have evaluated the biological activity of related pyrazole compounds:
- Breast Cancer Study : A series of pyrazoline derivatives were tested against the T-47D breast cancer cell line, with some showing promising results in inhibiting cell growth .
- Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were tested against common pathogens, demonstrating significant antibacterial activity against strains like E. coli and Staphylococcus aureus .
属性
IUPAC Name |
[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-16(15-6-3-9-22-15)18-12(13-4-1-7-20-13)10-11(17-18)14-5-2-8-21-14/h1-9,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJHKSYMLVIAJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














